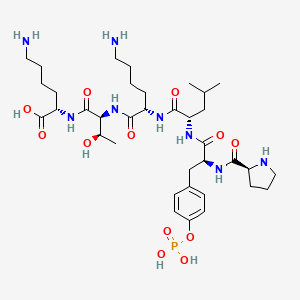![molecular formula C37H41F3N6O4 B15137869 N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8](/img/structure/B15137869.png)
N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8 is a stable isotope of hydrazine impurities in Sonidegib (HY-16582A) . This compound is used primarily in research settings and is not intended for clinical use. It is a labeled compound, meaning it contains deuterium atoms, which are used to trace the compound’s behavior in various chemical and biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8 involves the incorporation of deuterium atoms into the hydrazine impurities of Sonidegib. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps, including the use of deuterated reagents and catalysts to achieve the desired isotopic labeling .
Industrial Production Methods
Industrial production of this compound is limited due to its specialized use in research. The production process involves stringent quality control measures to ensure high purity and accurate isotopic labeling. The compound is typically produced in small batches and is not commercially available for large-scale industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but often include the use of catalysts and solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8 is primarily used in scientific research to study the behavior of Sonidegib and its derivatives. Its applications include:
Chemistry: Used as a tracer to study reaction mechanisms and pathways.
Biology: Helps in understanding the metabolic pathways and interactions of Sonidegib in biological systems.
Medicine: Used in preclinical studies to investigate the pharmacokinetics and pharmacodynamics of Sonidegib.
Wirkmechanismus
The mechanism of action of N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8 involves its interaction with specific molecular targets and pathways. As a stable isotope-labeled compound, it does not exert biological effects on its own but is used to trace the behavior of Sonidegib. Sonidegib itself is a Hedgehog pathway inhibitor, which targets the Smoothened (SMO) receptor, thereby inhibiting the Hedgehog signaling pathway involved in cell growth and differentiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sonidegib (HY-16582A): The parent compound from which N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8 is derived.
Vismodegib: Another Hedgehog pathway inhibitor with a similar mechanism of action.
Itraconazole: An antifungal agent that also inhibits the Hedgehog pathway.
Uniqueness
This compound is unique due to its isotopic labeling, which allows for precise tracing and analysis in research settings. This feature distinguishes it from other similar compounds that do not contain isotopic labels .
Eigenschaften
Molekularformel |
C37H41F3N6O4 |
|---|---|
Molekulargewicht |
698.8 g/mol |
IUPAC-Name |
2-methyl-N,N'-bis[6-[(2R,6S)-3,3,5,5-tetradeuterio-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]-3-[4-(trifluoromethoxy)phenyl]benzohydrazide |
InChI |
InChI=1S/C37H41F3N6O4/c1-23-19-44(20-24(2)48-23)34-15-11-29(17-41-34)43-46(30-12-16-35(42-18-30)45-21-25(3)49-26(4)22-45)36(47)33-8-6-7-32(27(33)5)28-9-13-31(14-10-28)50-37(38,39)40/h6-18,23-26,43H,19-22H2,1-5H3/t23-,24+,25-,26+/i19D2,20D2,21D2,22D2 |
InChI-Schlüssel |
JDRWJPYFXVMPMM-YKJVVZDESA-N |
Isomerische SMILES |
[2H]C1([C@H](O[C@H](C(N1C2=NC=C(C=C2)NN(C3=CN=C(C=C3)N4C([C@H](O[C@H](C4([2H])[2H])C)C)([2H])[2H])C(=O)C5=CC=CC(=C5C)C6=CC=C(C=C6)OC(F)(F)F)([2H])[2H])C)C)[2H] |
Kanonische SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=C2)NN(C3=CN=C(C=C3)N4CC(OC(C4)C)C)C(=O)C5=CC=CC(=C5C)C6=CC=C(C=C6)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




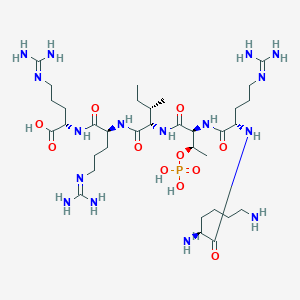
![[(1S,2R,5R,6S)-5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate](/img/structure/B15137805.png)
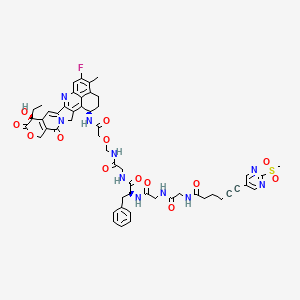
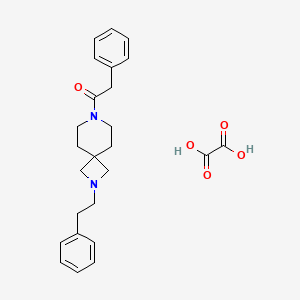
![[(2R,3S,4R,6R)-4-hydroxy-6-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16E)-10,12,17-trihydroxy-3-methoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]pentan-2-yl]-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-2-methyloxan-3-yl] carbamate](/img/structure/B15137818.png)
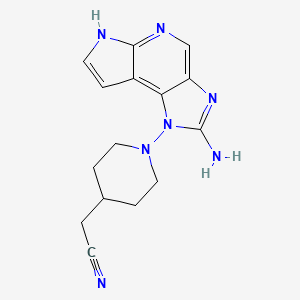
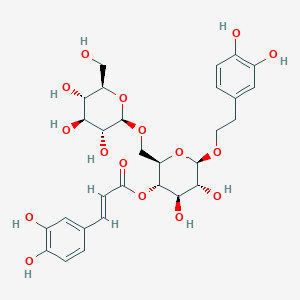
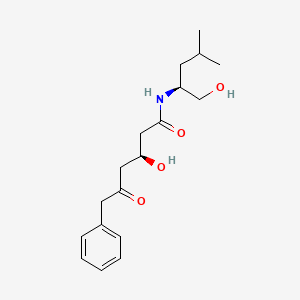

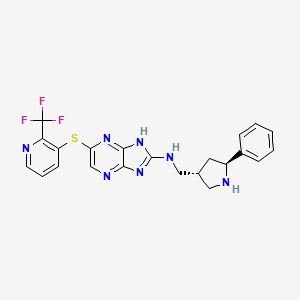
![(E)-3-[4-[8-fluoro-4-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiepin-5-yl]phenyl]prop-2-enoic acid](/img/structure/B15137866.png)
